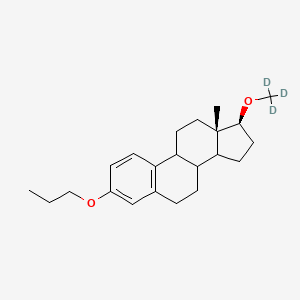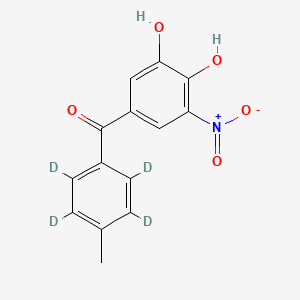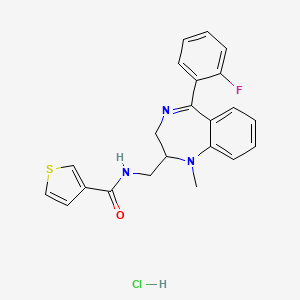
Tifluadom Hydrochloride
Descripción general
Descripción
Tifluadom Hydrochloride is a chemical compound with the molecular formula C22H21ClFN3OS . It is structurally related to benzodiazepines .
Synthesis Analysis
The synthesis and biological evaluation of a series of 2-substituted 5-phenyl-1,4-benzodiazepines, structurally related to tifluadom, have been reported . These compounds act simultaneously as a kappa-opioid agonist and a cholecystokinin-A (CCK-A) antagonist .Molecular Structure Analysis
The molecular structure of Tifluadom Hydrochloride is represented by the molecular formula C22H21ClFN3OS . The molecular weight of the compound is 429.9 g/mol .Chemical Reactions Analysis
The chemical reactions involving Tifluadom Hydrochloride have not been extensively studied .Physical And Chemical Properties Analysis
The physical and chemical properties of Tifluadom Hydrochloride are not extensively documented .Aplicaciones Científicas De Investigación
Opioid Activity and Analgesic Properties
Tifluadom, a 1,4 benzodiazepine, exhibits unique opioid activity. Contrary to its structural class, it does not bind to the 3H-flunitrazepam binding site but rather displaces 3H-bremazocine from its opioid binding site. Characterized as an opiate kappa-receptor agonist, both in vitro and in vivo, it demonstrates potent analgesic activity in animal models without dependence potential (Römer et al., 1982).
Electrophysiological Effects
Tifluadom's effects on EEG power spectra and evoked potential changes have been studied. In dogs, the benzodiazepine-induced synchronization of the EEG was observed, demonstrating vigilance changes. Its stereospecific effects, particularly of its enantiomer KC-6128, were revealed through differential responses in EEG patterns and are possibly mediated by kappa receptors (Freye et al., 1986).
Cholecystokinin Receptor Interaction
Tifluadom also acts as a cholecystokinin-A (CCK-A) receptor antagonist. This property has been utilized to develop a series of 1,4-benzodiazepines as inhibitors of CCK binding to rat pancreas and guinea pig brain receptors. Such dual action of benzodiazepines as both CCK-A and opioid receptor ligands has implications for peptide hormone action and nonpeptide ligand design for peptide receptors (Bock et al., 1990).
Effects on Ingestive Behaviors
Tifluadom impacts ingestive behaviors, particularly in rats. It has been reported to increase food intake without altering water intake, suggesting a role for kappa opiate receptors in natural feeding drives. Its potency in stimulating appetite is comparable to morphine and other opiate agonists (Morley et al., 1983).
Diuretic Effects
Investigations into tifluadom's diuretic effects in rats have revealed its specific kappa-opioid agonist action. The induced diuresis is antagonized by kappa-antagonist doses of naloxone, confirming its opioid receptor-mediated central action (Leander Jd, 1984).
Analgesic and Antinociceptive Effects
Tifluadom exhibits significant analgesic properties, as seen in squirrel monkeys using electric shock titration and tail-immersion procedures. Its efficacy as a kappa-opioid benzodiazepine in producing analgesia has been confirmed, and the results extend to its characterization as a potent analgesic (Genovese & Dykstra, 1986).
Safety And Hazards
Propiedades
IUPAC Name |
N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3OS.ClH/c1-26-16(13-25-22(27)15-10-11-28-14-15)12-24-21(17-6-2-4-8-19(17)23)18-7-3-5-9-20(18)26;/h2-11,14,16H,12-13H2,1H3,(H,25,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZSUQQSHDYRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858485 | |
| Record name | N-{[5-(2-Fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methyl}thiophene-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tifluadom Hydrochloride | |
CAS RN |
96337-50-7 | |
| Record name | N-{[5-(2-Fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methyl}thiophene-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tifluadom hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQB9JWT8M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



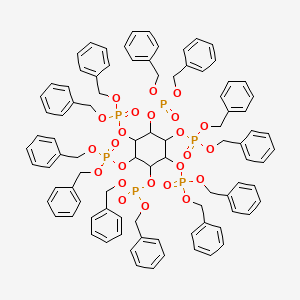
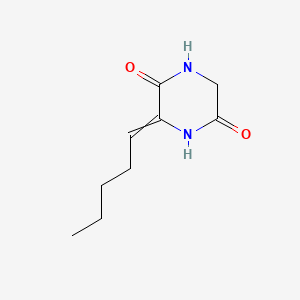

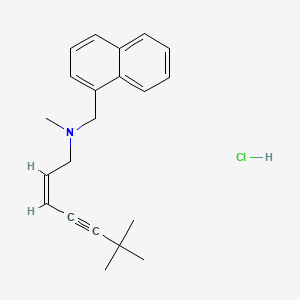
![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)
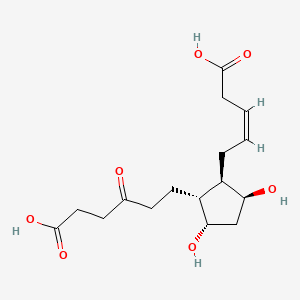
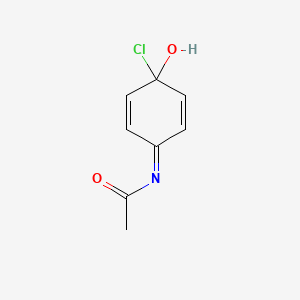
![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587617.png)
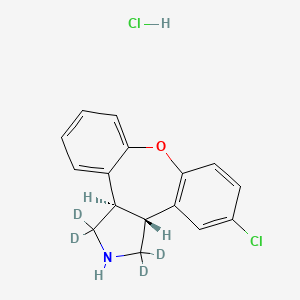
![3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B587620.png)
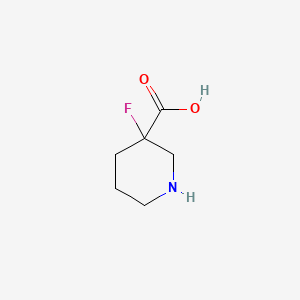
![4-Chloro-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B587622.png)
